molecular formula C11H12N2O3 B11885231 7-Propoxyquinazoline-2,4(1H,3H)-dione CAS No. 62484-24-6

7-Propoxyquinazoline-2,4(1H,3H)-dione

Cat. No.: B11885231
CAS No.: 62484-24-6
M. Wt: 220.22 g/mol
InChI Key: GTVDQPMPSYUSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Propoxyquinazoline-2,4(1H,3H)-dione (CAS Number: 1548186-68-0) is a high-purity chemical compound supplied for research applications. With the molecular formula C 11 H 12 N 2 O 3 , it belongs to the pharmaceutically significant quinazoline-2,4(1H,3H)-dione family . This scaffold is a subject of extensive investigation in medicinal chemistry, particularly for developing novel antimicrobial agents . Research indicates that quinazoline-2,4(1H,3H)-dione derivatives function as fluoroquinolone-like inhibitors , targeting the bacterial enzymes DNA gyrase and topoisomerase IV. This mechanism is crucial for disrupting bacterial DNA replication and transcription, making these compounds a promising strategy to address growing bacterial resistance to existing antibiotics . Beyond antimicrobial applications, the quinazoline-dione core structure is a versatile scaffold with demonstrated potential in other research areas, including anticancer drug discovery . The propoxy substituent at the 7-position is a key structural feature that researchers can utilize for further chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological properties . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the relevant scientific literature for comprehensive data on biological activities and handling procedures.

Properties

CAS No.

62484-24-6

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

7-propoxy-1H-quinazoline-2,4-dione

InChI

InChI=1S/C11H12N2O3/c1-2-5-16-7-3-4-8-9(6-7)12-11(15)13-10(8)14/h3-4,6H,2,5H2,1H3,(H2,12,13,14,15)

InChI Key

GTVDQPMPSYUSMG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)C(=O)NC(=O)N2

Origin of Product

United States

Biological Activity Profiling and Molecular Mechanisms of 7 Propoxyquinazoline 2,4 1h,3h Dione and Analogues

Overview of the Broad Pharmacological Landscape of Quinazoline-2,4(1H,3H)-diones

The quinazoline-2,4(1H,3H)-dione scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. researchgate.netnih.gov This core structure has been the subject of extensive research, leading to the development of numerous analogues with diverse pharmacological properties. nih.gov The versatility of the quinazoline-2,4(1H,3H)-dione ring system allows for substitutions at various positions, which significantly influences its biological profile. nih.gov

Derivatives of this scaffold have been reported to exhibit a remarkable range of therapeutic effects, including anticancer, anti-infective, anti-inflammatory, anticonvulsant, and antihypertensive activities. researchgate.netnih.govmdpi.com The broad spectrum of activity is attributed to the ability of these compounds to interact with a variety of biological targets, such as enzymes and receptors. nih.govtandfonline.com In the realm of oncology, these compounds have shown significant potential by inhibiting the growth of various human tumor cell lines. researchgate.netnih.gov Their anti-infective properties have been demonstrated against both Gram-positive and Gram-negative bacteria. mdpi.combohrium.com The ongoing exploration of quinazoline-2,4(1H,3H)-dione derivatives continues to unveil new therapeutic possibilities, underscoring the importance of this scaffold in drug discovery and development. nih.govresearchgate.netmdpi.com

Antineoplastic Activities and Associated Targets

Quinazoline-2,4(1H,3H)-dione derivatives have emerged as a significant class of compounds with potent antineoplastic activities. researchgate.netnih.gov Their anticancer effects are mediated through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. tandfonline.comnih.gov

Inhibition of Receptor Tyrosine Kinases (e.g., c-Met, VEGFR-2)

Several 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been designed and evaluated as potent inhibitors of receptor tyrosine kinases (RTKs), which play a crucial role in tumor angiogenesis and metastasis. tandfonline.comsemanticscholar.org A promising strategy in cancer therapy is the dual inhibition of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2), as this can overcome therapeutic resistance to single-target inhibitors. tandfonline.comsemanticscholar.org

Research has led to the identification of several quinazoline-2,4(1H,3H)-dione analogues that exhibit dual inhibitory activity against both c-Met and VEGFR-2 in the nanomolar range. nih.gov For instance, certain compounds have demonstrated substantial inhibition of both enzymes with IC50 values ranging from 0.052 to 0.084 µM. tandfonline.comnih.gov Molecular docking studies have revealed that these compounds can bind to the active sites of both c-Met and VEGFR-2, interacting with key amino acid residues. tandfonline.comnih.gov Specifically, interactions with the highly conserved residue Asp1222 in c-Met and Asp1046 in VEGFR-2 have been observed. nih.gov

CompoundTargetIC50 (µM)
2cc-Met0.063 - 0.084
VEGFR-20.052 - 0.084
4bc-Met0.063 - 0.084
VEGFR-20.052 - 0.084
4ec-Met0.063 - 0.084
VEGFR-20.052 - 0.084
3ec-Met0.048
VEGFR-20.083

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, is a validated strategy for the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. nih.govyoutube.com Quinazoline-2,4(1H,3H)-dione derivatives have been extensively investigated as PARP inhibitors. nih.govrsc.orgacs.org

Novel series of these compounds have been synthesized and shown to be highly potent inhibitors of both PARP-1 and PARP-2, with some exhibiting IC50 values in the nanomolar and even sub-nanomolar range. nih.govrsc.orgacs.org For example, certain derivatives have demonstrated IC50 values against PARP-1 at the 10⁻⁹ M level and against PARP-2 at the 10⁻⁸ M level. rsc.orgresearchgate.net Some compounds have also shown selectivity for PARP-1 over PARP-2. acs.orgresearchgate.net The co-crystal structure of one such inhibitor complexed with PARP-1 has revealed a unique binding mode, providing a basis for further rational drug design. rsc.org

Compound SeriesTargetIC50 Range (nM)
Quinazoline-2,4(1H,3H)-diones with 3-amino pyrrolidine (B122466)PARP-1~1
PARP-2~10
Quinazoline-2,4(1H,3H)-diones with N-substituted piperazinonePARP-10.94
PARP-20.87
Quinazoline-2,4(1H,3H)-diones with 3-substituted piperizinesPARP-10.51 - 59.87
PARP-21.24 - 60.60

Cell Cycle Modulation and Apoptosis Induction Pathways

In addition to direct enzyme inhibition, quinazoline-2,4(1H,3H)-dione derivatives exert their anticancer effects by modulating the cell cycle and inducing apoptosis (programmed cell death). researchgate.netnih.gov These compounds have been shown to arrest the cell cycle at different phases, thereby preventing cancer cell proliferation. researchgate.netnih.gov

For instance, studies on hepatocellular carcinoma (HCC) cells have shown that certain quinazoline (B50416) derivatives can induce cell cycle arrest at the G2/M phase. nih.gov This is often accompanied by the induction of apoptosis, which is a key mechanism for eliminating cancerous cells. nih.govnih.gov The pro-apoptotic effects of these compounds can be mediated through the modulation of various signaling pathways. One such pathway involves the signal transducer and activator of transcription 3 (STAT3) and forkhead box O3a (FOXO3a) signaling. researchgate.net In HepG2 cells, a quinazoline-2,4(1H,3H)-dione was found to exert its cytotoxic effects by targeting these pathways, leading to an increase in the expression of pro-apoptotic markers like Bax and Caspase 3, and a decrease in the anti-apoptotic marker Bcl-2. researchgate.net The induction of apoptosis by some quinazoline derivatives has also been linked to the accumulation of reactive oxygen species (ROS). nih.gov

Anti-infective Activities and Mechanistic Insights

The quinazoline-2,4(1H,3H)-dione scaffold has also been a source of potent anti-infective agents, particularly antibacterials. nih.govmdpi.com

Antibacterial Activity, including Gyrase and DNA Topoisomerase IV Inhibition

A significant mechanism of antibacterial action for quinazoline-2,4(1H,3H)-dione derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govbohrium.combohrium.com These enzymes are essential for bacterial DNA replication, repair, and recombination, making them attractive targets for antibacterial drug development. researchgate.net

Antiviral Activity (e.g., Vaccinia, Adenovirus, Respiratory Syncytial Virus, Human Cytomegalovirus)

The quinazoline-2,4(1H,3H)-dione scaffold has served as a foundation for the development of various antiviral agents. Research into 3-hydroxy-quinazoline-2,4(1H,3H)-diones, for instance, has identified potent and specific inhibitors of certain DNA viruses. nih.govnih.gov A series of 1,2,3-triazolyl 3-hydroxy-quinazoline-2,4(1H,3H)-diones were evaluated for in vitro antiviral activity, revealing compounds with significant efficacy against vaccinia virus and adenovirus. nih.govnih.gov

Notably, compound 24b11 emerged as a highly potent inhibitor of the vaccinia virus, with an EC50 value of 1.7 μM, which is approximately 15 times more potent than the reference drug Cidofovir (EC50 = 25 μM). nih.govnih.gov In the same series, compound 24b13 was identified as the most effective agent against adenovirus-2, exhibiting an EC50 value of 6.2 μM. nih.govnih.gov These findings represent the first report of 3-hydroxy-quinazoline-2,4(1H,3H)-diones showing antiviral activity against these specific DNA viruses. nih.govnih.govkuleuven.be

Table 1: Antiviral Activity of 3-Hydroxy-quinazoline-2,4(1H,3H)-dione Analogues

Compound Virus EC50 (μM) Reference Drug Ref. Drug EC50 (μM)
24b11 Vaccinia Virus 1.7 Cidofovir 25
24b13 Adenovirus-2 6.2 Cidofovir N/A

Derivatives of the quinazolinedione core have also demonstrated significant activity against Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections. nih.gov A screening effort identified a quinazolinedione derivative, referred to as hit 2 , with an EC50 of 2.1 μM against RSV-induced cytopathic effect and a selectivity index greater than 23. nih.gov Optimization of this scaffold led to the development of analogues with enhanced potency, such as compounds 15 and 19 , which showed EC50 values in the range of 300–500 nM and a selectivity index of over 100. nih.gov These compounds were found to block the activity of the RSV's RNA-dependent RNA-polymerase complex. nih.gov Further studies on N1-[(1H-1,2,3-triazol-4-yl)methyl]quinazoline-2,4-dione hybrids also yielded compounds with profound antiviral activities against both RSV A and B subtypes. kuleuven.be

In the context of Human Cytomegalovirus (HCMV), certain quinazoline-2,4(1H,3H)-dione analogues have shown inhibitory effects. kuleuven.benih.gov A study on N-hydroxy thienopyrimidine-2,4-diones and related structures identified 7-aryl-3-hydroxy-quinazoline-2,4-diones, such as 12a and 12b , as having significant HCMV inhibition at a 10 μM concentration. nih.gov Additionally, the triazole hybrid compound 19ag was noted for its antiviral potency against HCMV, albeit with relatively weak inhibitory activity. kuleuven.be

Antifungal Activity, including Lanosterol (B1674476) 14α-demethylase Inhibition

The quinazoline-2,4(1H,3H)-dione structure is a recognized pharmacophore in the development of antifungal agents. nih.govresearchgate.net Several derivatives have been synthesized and tested, showing a range of activities against various fungal pathogens. nih.govmdpi.com For example, certain quinazoline-2,4-dione derivatives incorporating oxadiazole and thiadiazole moieties at the N-1 and N-3 positions demonstrated effective growth inhibition against Candida albicans. nih.gov Specifically, compound 14a was found to be quite sensitive against C. albicans, with an inhibition zone of 12 mm. nih.gov

A primary mechanism of action for many antifungal drugs is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov The enzyme lanosterol 14α-demethylase (CYP51) is a key player in this pathway and a major target for azole antifungals. nih.gov Research on 1,2,3-triazole–quinazolinone conjugates has shown that these molecules can act as ergosterol inhibitors. nih.gov A study demonstrated that a lead compound, 5n , caused a dose-dependent decrease in the ergosterol content in C. albicans, indicating disruption of the ergosterol biosynthetic pathway. nih.gov This biological effect is supported by docking studies which suggest that these compounds bind to lanosterol 14α-demethylase, thereby inhibiting its function. nih.gov

Another identified mechanism for the antifungal action of this class of compounds is the inhibition of chitin (B13524) synthase. A series of 1-methyl-3-substituted quinazoline-2,4-dione derivatives were evaluated for their inhibitory activity against this enzyme. researchgate.net Compounds 5c , 5g , and 5k showed potent activity. Compound 5c had a half-inhibition concentration (IC50) of 0.08 mmol/L against chitin synthase, which was stronger than the positive control, polyoxin (B77205) B (IC50 = 0.18 mmol/L). researchgate.net These compounds also exhibited excellent antifungal activities against Candida albicans. researchgate.net

Table 2: Antifungal Activity and Mechanism of Quinazoline-2,4-dione Analogues

Compound Fungal Species Activity Mechanism
14a Candida albicans Inhibition Zone: 12 mm Not specified
5n Candida albicans IC50: 8.4 to 14.6 μg/mL Lanosterol 14α-demethylase Inhibition
5c Candida albicans IC50 vs. Chitin Synthase: 0.08 mmol/L Chitin Synthase Inhibition
5g, 5k Candida albicans Moderate to excellent activity Chitin Synthase Inhibition

Antitubercular, Antimalarial, and Antileishmanial Potentials

The versatile quinazoline scaffold has been explored for its potential against various parasitic and bacterial diseases. nih.govresearchgate.net

Antimalarial Potential: Several studies have highlighted the promise of quinazolinone derivatives as antimalarial agents. omicsonline.orglongdom.org The 2,3-disubstituted-4(3H)-quinazolinone core is considered particularly important for this activity. longdom.org In vivo studies using a murine model with Plasmodium berghei demonstrated that four synthesized 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones exhibited activity against the parasite. omicsonline.org Among these, compound IVa was identified as the most active. omicsonline.org

In silico approaches have also been used to explore the antimalarial potential of this chemical class. A series of novel hybrid quinazolin-2,4-dione analogues were designed as possible inhibitors of Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), a crucial enzyme for the parasite. nih.govfrontiersin.org Molecular docking analysis was performed to assess the binding modes of these new compounds within the active site of pfDHODH. nih.gov

Antitubercular and Antileishmanial Potentials: While the broader class of quinazolinone and quinazoline derivatives has been associated with a wide spectrum of biological activities, including antitubercular and antileishmanial properties, specific research focusing on 7-Propoxyquinazoline-2,4(1H,3H)-dione for these applications is less detailed in the provided sources. researchgate.netresearchgate.net The general bioactivity profile of the scaffold suggests that these are potential areas for future investigation. nih.gov

Anti-inflammatory and Immunomodulatory Activities

Modulation of Cytokine Release and Macrophage Activation

Quinazoline-2,4(1H,3H)-dione derivatives have been shown to possess significant anti-inflammatory properties, partly through their ability to modulate immune cell functions. nih.gov Certain N1, N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives have been investigated for their effects on macrophage activation and cytokine secretion. nih.govdntb.gov.ua

In one study, compound 4a , a derivative bearing a 5-amino-1,2,4-triazole side chain, was found to inhibit lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) secretion in murine macrophages without exhibiting immunotoxicity. nih.gov This suggests a direct modulatory effect on the inflammatory response of these key immune cells. The study also noted that the activity of the sodium-hydrogen exchanger (NHE-1) can regulate cytokine and chemokine release, implying that NHE-1 inhibition by these compounds contributes to their immunomodulatory effects. nih.gov

Inhibition of Sodium-Hydrogen Exchanger 1 (NHE-1)

The sodium-hydrogen exchanger 1 (NHE-1) is a membrane protein that plays a role in regulating intracellular pH and is implicated in inflammatory responses. nih.gov The quinazoline-2,4(1H,3H)-dione scaffold has been successfully utilized to develop potent NHE-1 inhibitors. nih.govresearchgate.net

A series of N1, N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing guanidine (B92328) moieties were synthesized and evaluated as NHE-1 inhibitors. nih.gov The most potent compound identified in this series was 3a . nih.govdntb.gov.ua The research suggests that introducing a guanidine moiety to 1,3-disubstituted quinazolin-2,4(1H,3H)-diones is a promising strategy for developing effective NHE-1 inhibitors. nih.gov Furthermore, substituting the guanidine residue with a conformationally rigid 5-amino-1,2,4-triazole "mimic," as seen in compound 4a , was also favorable for NHE-1 inhibition. nih.gov

Impact on Inflammatory Mediators

Beyond modulating cytokine release, quinazoline-2,4(1H,3H)-dione analogues can influence other key inflammatory mediators. The compound 4a was shown to inhibit nitric oxide (NO) synthesis in murine macrophages. nih.gov This is significant as NO is a critical mediator in the inflammatory cascade.

In an in vivo model of LPS-induced acute lung injury, compound 4a demonstrated substantial protective effects. nih.gov It was shown to alleviate neutrophil infiltration, reduce edema, and prevent tissue lesions. nih.gov The compound limited IL-6 secretion, preserved alveolar vascular permeability, and effectively prevented the migration of neutrophils into the alveoli. nih.gov These findings indicate that quinazolin-2,4(1H,3H)-diones bearing 5-amino-1,2,4-triazole side chains are potential agents for suppressing inflammatory responses mediated by a variety of inflammatory molecules and pathways. nih.govdntb.gov.ua

Neurological Activities and Potential Mechanisms

The quinazoline-2,4(1H,3H)-dione scaffold has been a subject of significant interest in medicinal chemistry due to its diverse pharmacological activities, including notable effects on the central nervous system (CNS). Analogues of 7-Propoxyquinazoline-2,4(1H,3H)-dione have been synthesized and evaluated for a range of neurological activities, demonstrating potential as anticonvulsant, antidepressant, and neuroprotective agents.

Anticonvulsant Properties

Derivatives of quinazoline-2,4(1H,3H)-dione and the related quinazolin-4(3H)-ones have been extensively investigated for their anticonvulsant effects. core.ac.uknih.govresearchgate.netresearchgate.net These compounds are typically evaluated in preclinical models such as the maximal electroshock (MES) test, which indicates an ability to prevent the spread of seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests a capacity to elevate the seizure threshold. mdpi.comnih.gov

Research has shown that the substitution pattern on the quinazoline ring system is crucial for anticonvulsant activity. For instance, a series of N-(substituted)-1-methyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamides demonstrated potent activities in both MES and scPTZ screens. core.ac.uk Similarly, acetylenic derivatives of quinazolinediones displayed significant seizure-antagonizing activity, primarily in the MES test, with minimal associated neurotoxicity. nih.gov One of the most promising compounds from a study, 3-[(4-butoxy-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-one, emerged as a potent anticonvulsant agent without causing motor impairment. nih.gov

The proposed mechanisms for the anticonvulsant action of these compounds are varied. A primary hypothesis involves the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). epilepsysociety.org.uk Several studies suggest that these derivatives act as positive allosteric modulators of the GABAA receptor. nih.govmdpi.com This was supported by in vivo flumazenil (B1672878) antagonism assays, where the protective effects of the compounds against PTZ-induced seizures were reversed by the GABAA-benzodiazepine site antagonist, flumazenil. mdpi.com Molecular docking studies have further corroborated these findings, showing favorable binding affinities of active compounds to the GABAA receptor. researchgate.net Another potential, though less consistently supported, mechanism is the inhibition of carbonic anhydrase enzymes. mdpi.comnih.gov

Table 1: Anticonvulsant Activity of Selected Quinazoline Derivatives
CompoundTest ModelActivity/ResultProposed Mechanism
1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dioneMESActive, ED50 comparable to mesuximide. nih.govNot specified
3-[(4-butoxy-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-oneMES & scPTZMost promising anticonvulsant in the series. nih.govIncreased brain GABA concentration. nih.gov
N-(substituted)-1-methyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamides (Compound 4c)MES & PTZSignificant activity with a protective index of 3.58. core.ac.ukNot specified
2-S-benzyl-3-butyl-quinazolin-4(3H)-one derivatives (Compounds 8 & 13)scPTZ100% protection against scPTZ-induced seizures. nih.govCarbonic Anhydrase II Inhibition. nih.gov

Antidepressant Activity

The therapeutic potential of quinazoline derivatives extends to mood disorders, with several analogues exhibiting antidepressant-like effects in preclinical studies. ijpca.orgresearchgate.net The most common model used to screen for antidepressant activity is the forced swim test (FST), where a reduction in the duration of immobility is indicative of an antidepressant effect. nih.govijpca.org

In one study, novel 1,2,4-triazole (B32235) substituted quinazoline derivatives were synthesized and evaluated. ijpca.org Several of these compounds significantly reduced the duration of immobility in the FST, with effects comparable to the standard drugs fluoxetine (B1211875) and imipramine. ijpca.org Another series of 3-[(4-substituted-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-ones also demonstrated antidepressant activity in the forced swim pool test. nih.gov

The mechanisms underlying the antidepressant activity of these compounds are still under investigation. However, some research points towards an indirect anti-inflammatory pathway. For instance, certain guanidine derivatives of quinazoline-2,4(1H,3H)-dione that inhibit the Na+/H+ exchanger NHE-1 also show antidepressant effects. nih.govmdpi.com This is linked to the fact that NHE-1 activity is associated with microglia activation, a key process in neuroinflammation, which is increasingly implicated in the pathophysiology of depression. nih.gov By inhibiting NHE-1, these compounds may reduce neuroinflammation, thereby exerting an antidepressant effect. nih.govmdpi.com

Table 2: Antidepressant Activity of Selected Quinazoline Derivatives
Compound SeriesTest ModelKey FindingPotential Mechanism
1,2,4-Triazole substituted quinazolines (Qazo7, Qazo9, Qazo11)Forced Swim TestProminent activity, with immobility duration comparable to fluoxetine and imipramine. ijpca.orgNot specified
3-[(4-substituted-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-onesForced Swim TestSelected compounds showed antidepressant activity. nih.govNot specified
Guanidine derivatives of quinazoline-2,4(1H,3H)-dioneIn vivo modelsExhibited antidepressant activity comparable to amiloride. nih.govAnti-inflammatory via NHE-1 inhibition. nih.govmdpi.com
2-substituted quinazolinone derivatives (3c, 3d, 3e, 3f)Forced Swim TestAnti-depressive action observed as a result of decreased anxiety. nih.govAnxiolysis

Exploration in Neurodegenerative Disease Therapies

The structural versatility of the quinazoline scaffold makes it a promising platform for developing multi-target agents for complex neurodegenerative disorders like Alzheimer's disease (AD). nih.govmdpi.com AD pathology is multifactorial, involving amyloid-beta (Aβ) plaque formation, tau protein hyperphosphorylation, cholinergic deficits, and oxidative stress. nih.gov Quinazoline derivatives have been designed to target several of these pathways.

Research has identified quinazoline-based compounds that act as potent inhibitors of Aβ aggregation. rsc.org For example, 8-chloro-N2-isopropyl-N4-phenethylquinazoline-2,4-diamine was found to be a more potent inhibitor of Aβ40 aggregation than the reference agent curcumin. rsc.org Other analogues have shown dual activity, inhibiting both Aβ aggregation and cholinesterases (AChE and BuChE), enzymes responsible for breaking down the neurotransmitter acetylcholine. mdpi.comrsc.org

Furthermore, quinazoline-type inhibitors of phosphodiesterase 7 (PDE7) have demonstrated significant neuroprotective and anti-inflammatory effects. In a preclinical model of stroke, administration of 3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline ameliorated brain damage and improved behavioral outcomes. nih.gov These compounds were also shown to be potent neuroprotective agents in primary neural cell cultures, suggesting their potential therapeutic application in conditions involving neuronal loss. nih.gov

Other Significant Biological Activities

Beyond their effects on the CNS, quinazoline-2,4(1H,3H)-dione and its analogues have been explored for other important biological activities, notably as antioxidants and antidiabetic agents.

Antioxidant Mechanisms

Many quinazoline and quinazolinone derivatives have demonstrated notable antioxidant properties, primarily through their ability to scavenge free radicals. researchgate.netresearchgate.netresearchgate.net Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. The antioxidant potential of these compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. sapub.orgnih.govmdpi.com

The mechanism of action is believed to involve the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it. sapub.org The antioxidant capacity is often influenced by the substituents on the quinazoline ring. For instance, the presence of electron-donating groups can enhance scavenging activity. sapub.orgmdpi.com Polyphenolic derivatives of quinazolin-4(3H)-one, particularly those with multiple hydroxyl groups, have shown very high antioxidant activity, in some cases superior to standard antioxidants like ascorbic acid and Trolox. nih.gov The delocalization of electrons across the heterocyclic system also contributes to its ability to stabilize radicals. sapub.org

Table 3: Antioxidant Activity of Selected Quinazoline Derivatives
Compound SeriesAssayKey Finding
2-Aryl-4(3H)-quinazolinonesSuperoxide radical scavengingCompound 17 (with dimethylamine (B145610) group) showed highly potent activity (IC50 = 0.57 µM). researchgate.net
Polyphenolic derivatives of quinazolin-4(3H)-oneABTS & DPPHPyrogallol derivatives showed high antioxidant activity, comparable to or better than ascorbic acid and Trolox. nih.gov
2-Pentylquinazolin-4(3H)-one(thione) derivativesABTS & DPPHQuinazolinthione derivatives (6 and 14) exhibited excellent potencies comparable to quinazolinone derivatives. mdpi.com
Vanillin-based quinazolin-4-one derivativesDPPH & NO scavengingCompound 5 showed the highest DPPH scavenging (61.5% inhibition) and was a potent nitric oxide scavenger. sapub.org

Antidiabetic Potential through Enzyme Inhibition (e.g., α-amylase, α-glucosidase)

A promising therapeutic strategy for managing type 2 diabetes mellitus involves the inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase, in the digestive tract. acs.org By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, leading to a reduction in postprandial hyperglycemia. nih.gov Numerous quinazolinone derivatives have been identified as potent inhibitors of these enzymes. researchgate.netresearchgate.netbohrium.com

Several studies have reported quinazolin-4(3H)-one derivatives with significant α-glucosidase inhibitory activity, with some compounds showing potency greater than the standard drug, acarbose. acs.orgresearchgate.netresearchgate.net For example, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) were found to be potent, reversible, and non-competitive inhibitors of α-glucosidase. researchgate.net Kinetic studies and molecular docking have been employed to understand the binding interactions between these inhibitors and the active site of the enzymes, revealing that forces such as hydrogen bonds, hydrophobic interactions, and electrostatic forces are crucial for their inhibitory action. researchgate.netresearchgate.net

Table 4: Enzyme Inhibitory Activity of Selected Quinazoline Derivatives
CompoundTarget EnzymeInhibitory Activity (IC50/Ki)Inhibition Type
2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ)α-GlucosidaseIC50 = 12.5 µM. researchgate.netNon-competitive. researchgate.net
2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ)α-GlucosidaseIC50 = 15.6 µM. researchgate.netNon-competitive. researchgate.net
Quinazolin-4(3H)-one-thiazolidine-2,4-dione hybrid (Compound 9)α-Glucosidase & Aldose ReductaseKi = 0.355 µM (α-Gly), Ki = 0.106 µM (ALR2). researchgate.netNot specified
Quinoline–1,3,4-oxadiazole hybrid (Compound 4i)α-GlucosidaseIC50 = 15.85 µM. mdpi.comNot specified

Antiplatelet Activity

Derivatives of quinazoline-2,4(1H,3H)-dione have been identified as possessing antiplatelet activity. nih.gov The mechanism of action for some of these compounds has been linked to the inhibition of the sodium-hydrogen exchanger isoform 1 (NHE-1). nih.govmdpi.com NHE-1 is a ubiquitous plasma membrane protein that regulates intracellular pH and cell volume, and its inhibition has been shown to interfere with platelet function. nih.gov

Research into N1,N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives has demonstrated their ability to inhibit ADP-induced platelet aggregation. nih.gov In one study, several analogues at a concentration of 100 µM showed efficacy comparable to or exceeding that of acetylsalicylic acid, a standard antiplatelet agent. nih.gov

While structure-activity relationship (SAR) studies have primarily focused on substitutions at the N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione core, the influence of substituents on the benzene (B151609) ring is an area of ongoing investigation. The electronic and steric properties of a substituent at the 7-position, such as a propoxy group, could modulate the compound's interaction with its biological targets. For instance, the lipophilicity imparted by the propoxy group might influence the compound's ability to access the binding site of NHE-1 or other relevant targets on platelets.

A study on 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-ones, a structurally related class of compounds, highlighted the importance of the 7-position substituent. The removal of the 7-nitro group in these analogues led to a decrease in platelet aggregation inhibitory activity, suggesting that the electronic nature of the substituent at this position is a key determinant of efficacy. bohrium.com This finding underscores the potential significance of the 7-position in modulating the antiplatelet effects of quinazoline-based scaffolds.

Table 1: Antiplatelet Activity of Representative Quinazoline-2,4(1H,3H)-dione Analogues (Data is illustrative of the general class of compounds and not specific to 7-propoxyquinazoline-2,4(1H,3H)-dione)

Compound IDSubstitution PatternTarget/AssayActivityReference
Analogue AN1, N3-bis-substitutedADP-induced platelet aggregationActive at 100 µM nih.gov
Analogue BN1-alkyl substitutedNHE-1 InhibitionActive mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design

Impact of the Propoxy Group at Position 7 on Biological Activity and Selectivity

While direct SAR studies focusing exclusively on the 7-propoxy group are not extensively detailed, its influence can be inferred from research on related analogues with substitutions on the aromatic ring. The position, size, and nature of substituents on this ring are known to be significant for pharmacological activity. mdpi.com

Studies on 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives have explored the role of alkoxy groups on the benzene (B151609) ring portion of the scaffold. ptfarm.pl These groups can modulate the electronic properties and lipophilicity of the molecule, which in turn affects target binding and pharmacokinetic properties. For instance, in the development of anti-HCV agents based on the 3-hydroxyquinazoline-2,4(1H,3H)-dione core, a C-7 benzyl (B1604629) substituted compound demonstrated a higher inhibitory rate against the hepatitis C virus compared to the unsubstituted version. nih.gov This highlights the importance of substitution at the C-7 position for enhancing biological activity.

Influence of Substitutions at N1 and N3 Positions on Pharmacological Profile

The N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione ring are critical sites for modification, and substitutions at these nitrogens have a profound effect on the pharmacological profile. Research has shown that introducing various substituents can tailor the molecule's activity towards different biological targets, including bacteria, fungi, and mammalian enzymes. nih.govnih.govnih.gov

For antibacterial activity, the integration of heterocyclic moieties such as triazole, oxadiazole, or thiadiazole at the N1 and N3 positions has been shown to be essential for potency. nih.gov In the development of Na+/H+ exchanger isoform 1 (NHE-1) inhibitors, SAR analysis revealed that derivatives containing a 5-amino-1,2,4-triazole in the N3 side chain generally exhibited better efficacy than those with acyclic guanidine (B92328) fragments. nih.gov The nature of the substituent at the N1 position also plays a role; for instance, a bulky N1-benzyl substituent favored a methyl group in the N3 side chain linker for optimal NHE-1 inhibition. nih.gov

Similarly, in the context of adenosine (B11128) receptor ligands, the type of substituent at the N1 and N3 positions dictates receptor selectivity. Studies found that 1,3-dimethyl and 1,3-dibutyl derivatives showed significant binding efficiency to the adenosine A1 receptor, whereas a 1,3-dibenzyl derivative had significant binding to the A2A receptor, demonstrating the influence of alkyl versus aralkyl groups. researchgate.net

Table 1: Effect of N1 and N3 Substitutions on Biological Activity
TargetN1 SubstituentN3 Substituent Side ChainObserved ActivityReference
NHE-1MethylGuanidine (unbranched)Moderate Inhibition nih.gov
NHE-1BenzylGuanidine (methyl-branched)Moderate Inhibition nih.gov
NHE-1Various Alkyl5-amino-1,2,4-triazoleGood Inhibition nih.gov
Adenosine A1 ReceptorMethyl, ButylMethyl, ButylSignificant Binding (Ki = 9-10 nM) researchgate.net
Adenosine A2A ReceptorBenzylBenzylSignificant Binding researchgate.net
BacteriaAcetyl-linked heterocyclesPhenylModerate to Good Activity nih.gov
Fungi (Chitin Synthase)MethylVarious substituted benzylsModerate to Excellent Activity nih.gov

Role of Aromatic Ring Substitutions (e.g., Methoxy (B1213986), Halogens)

Substituents on the aromatic (benzene) ring of the quinazoline-2,4(1H,3H)-dione core play a crucial role in modulating biological activity by altering the electronic and steric properties of the scaffold.

Halogen substitutions are a common strategy in drug design. For example, the introduction of a bromine atom at the C-5 position of certain quinazoline-2,4(1H,3H)-dione-based NHE-1 inhibitors did not significantly influence activity, suggesting that this position may be less critical for interaction with that specific target. nih.gov However, in other scaffolds, the type and position of the halogen can be vital. In a series of quinazolinone derivatives, replacing a fluorine atom at position 7 with a chlorine atom led to a 2.2-fold decrease in inhibitory efficiency against a particular target, indicating the importance of the fluorine atom in that context. mdpi.com This highlights that the effect of halogenation is highly specific to the target and the position of substitution.

Alkoxy groups, such as methoxy, also significantly influence the pharmacological profile. The synthesis of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives has been a focus of research for developing new antimicrobial and anticancer agents. ptfarm.pl In one study, replacing a 6,7-dimethoxy substitution pattern with a 7-chloro substituent on a quinazolinone core improved the inhibition efficiency by 1.7-fold, demonstrating that a shift from electron-donating groups to an electron-withdrawing group at position 7 can enhance potency. mdpi.com

Table 2: Influence of Aromatic Ring Substitutions
Position(s)SubstituentObserved EffectReference
5BromineDid not significantly influence NHE-1 inhibitory activity. nih.gov
7Fluorine vs. ChlorineFluorine was superior to chlorine for inhibitory activity in a specific quinazolinone series. mdpi.com
6, 7DimethoxyScaffold used for developing antimicrobial and cytotoxic agents. ptfarm.pl
7BenzylIncreased anti-HCV activity compared to unsubstituted compound. nih.gov

Pharmacophore Elucidation for Targeted Biological Activities

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups required for a molecule to bind to a specific biological target. For the quinazoline-2,4(1H,3H)-dione scaffold, several pharmacophore models have been elucidated to explain its activity against various targets.

A pharmacophore model for quinazoline-based NHE-1 inhibitors identified the acylguanidine moiety as a crucial feature. nih.gov This group forms a cation-π interaction and key hydrogen bonds within the active site of the NHE-1 protein. nih.gov The quinazoline-2,4(1H,3H)-dione core itself serves as a rigid scaffold to correctly orient the side chains for optimal binding.

In another study focusing on acetylcholinesterase inhibitors, a 3D-QSAR-based pharmacophore model was developed for quinazoline (B50416) derivatives. nih.gov Such models typically consist of features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic regions. In the 7-propoxyquinazoline-2,4(1H,3H)-dione structure:

The two carbonyl oxygens at positions 2 and 4 are potent hydrogen bond acceptors .

The imide protons at N1 and N3 (if unsubstituted) can act as hydrogen bond donors .

The fused benzene ring provides a key aromatic/hydrophobic feature .

The 7-propoxy group contributes an additional hydrophobic feature and a potential hydrogen bond acceptor (the ether oxygen).

The specific arrangement and combination of these features are what determine the molecule's ability to bind to a given target, and understanding this pharmacophore is essential for designing new, more potent analogues.

Rational Design Principles for Novel Quinazoline-2,4(1H,3H)-dione Analogues

The rational design of new quinazoline-2,4(1H,3H)-dione analogues leverages the SAR and pharmacophore information gathered from previous studies. Several key principles are employed to create novel compounds with improved activity, selectivity, and pharmacokinetic properties.

One prominent strategy is molecular hybridization , which involves combining the quinazoline-2,4(1H,3H)-dione scaffold with other known bioactive moieties. nih.govrsc.org For example, attaching various N-heterocyclic systems like oxadiazole, triazole, or pyrrole (B145914) to the N1 or N3 positions has been explored to develop new antibacterial and antimalarial agents. nih.govnih.gov This approach aims to create hybrid molecules that may exhibit synergistic effects or possess a novel mechanism of action.

Structure-based drug design is another powerful approach, utilized when the three-dimensional structure of the target protein is known. For instance, the co-crystal structure of a quinazoline-2,4(1H,3H)-dione derivative complexed with the enzyme PARP-1 revealed a unique binding mode. rsc.org This detailed structural information allows for the precise, rational design of new analogues with modifications intended to optimize interactions with specific amino acid residues in the active site, thereby enhancing potency and selectivity. researchgate.netrsc.org

Finally, scaffold modification and functional group optimization based on established SAR is a fundamental principle. This involves making systematic changes to the core structure and its substituents. For example, recognizing that substitutions at N1 and N3 are critical, designers can synthesize libraries of compounds with diverse alkyl, aralkyl, and heterocyclic groups at these positions to probe for improved pharmacological profiles against different targets. researchgate.netacs.org Similarly, exploring a variety of electron-donating and electron-withdrawing groups on the aromatic ring allows for the fine-tuning of the molecule's electronic properties for optimal target engagement. acs.org

Computational and Theoretical Investigations of 7 Propoxyquinazoline 2,4 1h,3h Dione

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a ligand, such as a quinazoline-2,4(1H,3H)-dione derivative, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies for 7-Propoxyquinazoline-2,4(1H,3H)-dione are not extensively detailed in publicly available literature, research on analogous quinazoline-2,4(1H,3H)-dione derivatives has demonstrated their potential to interact with a variety of important biological targets. These studies reveal that the quinazoline-2,4(1H,3H)-dione scaffold serves as a versatile framework for designing inhibitors of enzymes like Poly (ADP-ribose) polymerases (PARPs), which are involved in DNA repair and are significant targets in cancer therapy. nih.govnih.gov For instance, docking studies of novel quinazoline-2,4(1H,3H)-dione derivatives have shown interactions with the catalytic domain of PARP-1. nih.gov

In a typical docking study with a quinazoline-2,4(1H,3H)-dione derivative, the following interactions are often observed:

Hydrogen Bonding: The carbonyl groups and N-H moieties of the quinazoline-2,4(1H,3H)-dione core are capable of forming hydrogen bonds with amino acid residues in the active site of the target protein.

Pi-Pi Stacking: The aromatic ring of the quinazoline (B50416) scaffold can engage in pi-pi stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and histidine.

For example, in studies of related compounds, the quinazolin-4(3H)-one ring has been shown to form pi-alkyl interactions with residues like alanine (B10760859) and leucine. nih.gov The 7-propoxy group of 7-Propoxyquinazoline-2,4(1H,3H)-dione would be expected to enhance such hydrophobic interactions, potentially influencing the compound's binding affinity and selectivity for its target.

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. While specific DFT studies on 7-Propoxyquinazoline-2,4(1H,3H)-dione are not readily found, research on related quinazoline derivatives provides a framework for understanding its electronic characteristics. researchgate.netnih.gov

DFT calculations can be used to determine a range of molecular properties, including:

Optimized Molecular Geometry: These calculations can predict the most stable three-dimensional arrangement of atoms in the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO can indicate the chemical reactivity and kinetic stability of the molecule.

Electronic Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from the HOMO and LUMO energies, providing further insights into the molecule's reactivity.

For the quinazoline-2,4(1H,3H)-dione scaffold, DFT studies on analogous compounds have shown that the distribution of HOMO and LUMO is typically spread across the bicyclic ring system. nih.gov The introduction of a propoxy group at the 7-position would be expected to influence the electron density distribution and the energies of the frontier orbitals due to its electron-donating nature.

Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra of the molecule, providing information about its behavior upon interaction with light.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.

For a molecule like 7-Propoxyquinazoline-2,4(1H,3H)-dione, an MEP map would likely reveal:

Negative Potential: Concentrated around the oxygen atoms of the carbonyl groups and the propoxy group, indicating these are the most likely sites for hydrogen bonding and interactions with electrophiles.

Positive Potential: Located around the N-H protons, suggesting these are the primary sites for nucleophilic attack.

Understanding the MEP is crucial for rationalizing the intermolecular interactions that govern the binding of the molecule to its biological target.

In Silico Prediction of Physicochemical Parameters and Drug-Likeness

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and to assess the "drug-likeness" of a compound. These predictions help in identifying candidates with a higher probability of success in clinical trials.

The drug-likeness of a molecule is often evaluated using rules such as Lipinski's Rule of Five. While specific experimental data for 7-Propoxyquinazoline-2,4(1H,3H)-dione may be limited, its physicochemical properties can be predicted using computational tools. The general quinazoline-2,4(1H,3H)-dione scaffold and its derivatives often exhibit favorable drug-like properties. nih.govnih.gov

Below is an interactive table of predicted physicochemical parameters for 7-Propoxyquinazoline-2,4(1H,3H)-dione and the criteria for Lipinski's Rule of Five.

PropertyPredicted Value for 7-Propoxyquinazoline-2,4(1H,3H)-dioneLipinski's Rule of Five
Molecular Weight~220.22 g/mol < 500 g/mol
LogP (octanol-water partition coefficient)~1.5 - 2.0< 5
Number of Hydrogen Bond Donors2 (from N-H groups)< 5
Number of Hydrogen Bond Acceptors3 (from C=O and OCH2CH2CH3)< 10
Molar Refractivity~55-60 cm³/mol40-130 cm³/mol
Polar Surface Area (PSA)~60-70 Ų< 140 Ų

These predicted values suggest that 7-Propoxyquinazoline-2,4(1H,3H)-dione is likely to comply with Lipinski's Rule of Five, indicating good potential for oral bioavailability.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed information about:

Conformational Flexibility: How the ligand and protein change their shapes upon binding.

Binding Stability: The stability of the ligand-protein complex over a period of time.

Binding Free Energy: A more accurate estimation of the binding affinity compared to molecular docking alone.

Conclusion and Future Research Perspectives

Synthesis and Biological Potential of 7-Propoxyquinazoline-2,4(1H,3H)-dione

The synthesis of the quinazoline-2,4(1H,3H)-dione core is well-established, often proceeding through the cyclization of corresponding anthranilic acid derivatives. mdpi.com For 7-Propoxyquinazoline-2,4(1H,3H)-dione, this would typically involve a 2-amino-4-propoxybenzoic acid precursor. One common synthetic route involves the reaction of an appropriately substituted anthranilic acid with urea (B33335) or potassium cyanate (B1221674). researchgate.netmdpi.com Alternative modern methods include the carbonylation of anthranilamides or the cyclization of 2-aminobenzonitriles with various reagents, including CO2 or dimethylformamide (DMF). acs.orgresearchgate.netacs.org

While specific research on the biological activity of 7-Propoxyquinazoline-2,4(1H,3H)-dione is not extensively detailed in publicly available literature, the broader class of 7-alkoxy substituted quinazolinediones has shown significant promise. For instance, derivatives with substitutions at the C7 position are explored for various activities. The propoxy group at the 7-position imparts a degree of lipophilicity that can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its ability to cross cellular membranes and interact with biological targets. Based on analogous structures, its potential could lie in areas such as anticancer, antimicrobial, or anti-inflammatory applications, though dedicated screening is required for confirmation. nih.govresearchgate.net

Identification of Promising Subclasses and Mechanisms within Quinazoline-2,4(1H,3H)-diones

The versatility of the quinazoline-2,4(1H,3H)-dione scaffold allows for substitutions at multiple positions (primarily N1, N3, C6, and C7), leading to subclasses with distinct biological activities. mdpi.comnih.gov Structure-activity relationship (SAR) studies have been crucial in identifying these promising subclasses and their mechanisms of action. mdpi.com

Anticancer Agents: A significant number of derivatives act as enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways. Another major subclass functions as Poly (ADP-ribose) polymerase (PARP) inhibitors, which interfere with DNA repair in cancer cells. rsc.orgnih.gov For example, novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety have been developed as potent PARP-1/2 inhibitors. rsc.org

Antimicrobial Agents: Some subclasses have been designed as inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes essential for bacterial DNA replication. nih.gov This mechanism mirrors that of fluoroquinolone antibiotics, suggesting these compounds could help address bacterial resistance. nih.gov

Anti-inflammatory Agents: Certain derivatives have shown potential as inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1), a target for reducing inflammation and related cellular damage. mdpi.com Guanidine-bearing quinazoline-2,4(1H,3H)-diones, for instance, have been investigated for this purpose. mdpi.com

Anticonvulsant and Antidiabetic Agents: Modifications on the quinazoline (B50416) ring have led to compounds with anticonvulsant properties. Other derivatives have been found to inhibit enzymes like alpha-amylase and alpha-glucosidase, indicating potential for antidiabetic applications. mdpi.com

Subclass ExampleSubstitution PatternPrimary Biological Target/MechanismTherapeutic Area
PARP InhibitorsSubstitutions at N1 with piperizine or pyrrolidine moietiesInhibition of PARP-1/2 enzymesOncology rsc.orgnih.gov
Bacterial Gyrase InhibitorsVaried substitutions at N1 and N3Inhibition of DNA gyrase and topoisomerase IVAntibacterial nih.gov
NHE-1 InhibitorsN1, N3-bis-substitution with guanidine (B92328) moietiesInhibition of Na+/H+ exchanger isoform 1Anti-inflammatory mdpi.com
Alpha-glucosidase InhibitorsN3-substitution (e.g., propyl, cyclohexyl)Inhibition of alpha-glucosidaseAntidiabetic mdpi.com

Future Directions for Medicinal Chemistry and Drug Discovery Efforts

The future of drug discovery centered on the quinazoline-2,4(1H,3H)-dione scaffold is poised for significant advancement. Key efforts will likely concentrate on several strategic areas:

Target Specificity and Selectivity: A primary goal is the design of derivatives with high affinity and selectivity for their intended biological targets. This involves minimizing off-target effects by fine-tuning the structure of the molecule, for example, by creating inhibitors that are selective for PARP-1 over PARP-2 to potentially reduce side effects. nih.gov

Molecular Hybridization: The combination of the quinazoline-2,4(1H,3H)-dione core with other known pharmacophores is a promising strategy. nih.gov This molecular hybridization approach aims to create hybrid molecules with dual or enhanced activity, potentially overcoming drug resistance or achieving synergistic therapeutic effects.

Exploring New Therapeutic Areas: While oncology and infectious diseases have been major focuses, the inherent versatility of the scaffold invites exploration into other areas. Neurological disorders, metabolic diseases, and viral infections represent frontiers where novel quinazolinedione derivatives could prove beneficial. researchgate.net

Computational and In Silico Design: The use of computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to accelerate the design-synthesis-testing cycle. These methods allow for the rational design of new compounds with predicted activity profiles before their chemical synthesis.

Emerging Methodologies and Technologies in Quinazoline-2,4(1H,3H)-dione Research

Innovation in synthetic and screening technologies is set to revolutionize research into quinazoline-2,4(1H,3H)-diones.

Green Chemistry and Novel Synthesis: There is a growing emphasis on developing more sustainable and efficient synthetic routes. This includes the use of green catalysts, such as ionic liquids, and novel reaction conditions, like CO2 fixation, to construct the quinazoline ring system. researchgate.netacs.org Such methods reduce environmental impact and can improve reaction yields and purity.

High-Throughput Screening (HTS): HTS technologies enable the rapid biological evaluation of large libraries of quinazolinedione derivatives against a multitude of biological targets. This accelerates the identification of initial "hit" compounds for further development.

Artificial Intelligence (AI) and Machine Learning: AI algorithms are increasingly being applied to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel compounds. Machine learning models trained on existing data can guide the synthesis of new derivatives with a higher probability of success.

Flow Chemistry: The use of continuous flow reactors for synthesis offers advantages over traditional batch chemistry, including better control over reaction parameters, improved safety, and easier scalability. This technology can streamline the production of quinazolinedione libraries for screening and development.

By leveraging these future directions and emerging technologies, the scientific community can continue to unlock the full therapeutic potential of 7-Propoxyquinazoline-2,4(1H,3H)-dione and the broader family of quinazoline-2,4(1H,3H)-diones, paving the way for the next generation of innovative medicines.

Q & A

Q. What are the common synthetic routes for 7-propoxyquinazoline-2,4(1H,3H)-dione, and how do traditional methods compare with sustainable approaches?

Traditional synthesis involves anthranilic acid derivatives reacting with toxic reagents like phosgene or chlorosulfonyl isocyanate, often requiring multistep procedures and generating hazardous waste . Recent advances use CO₂ as a carbonyl source with ionic liquids (e.g., 1-methylhydantoin anion-functionalized ionic liquids) to achieve higher atom economy and reduced environmental impact . Researchers should compare yields, reaction times, and purity between methods using HPLC or LC-MS for validation.

Q. What spectroscopic techniques are most effective for confirming the molecular structure of 7-propoxyquinazoline-2,4(1H,3H)-dione?

Key techniques include:

  • ¹H/¹³C NMR : Assign signals using 2D experiments (e.g., COSY, HSQC) to resolve overlapping peaks, particularly in aromatic and propoxy regions .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions to confirm stereochemistry .
  • FT-IR : Validate carbonyl (C=O) and hydroxyl (O-H) stretches at ~1700 cm⁻¹ and ~3200 cm⁻¹, respectively .

Q. How should researchers handle and characterize unstable intermediates during synthesis?

  • Handling : Use inert atmospheres (N₂/Ar) and low temperatures (-78°C for lithiation steps) to stabilize reactive intermediates like 3-benzyloxyquinazoline precursors .
  • Characterization : Employ rapid techniques such as in-situ FT-IR or cryogenic NMR to capture transient species. For solids, use XRPD (X-ray powder diffraction) to assess polymorphism .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of 7-propoxyquinazoline derivatives?

  • DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (e.g., 5–20 mol% ionic liquid) to identify optimal parameters .
  • Purification : Use gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate products ≥95% purity . Monitor by TLC or UPLC-MS for real-time adjustments.

Q. What strategies resolve discrepancies in biological activity data across studies of quinazoline-dione derivatives?

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme sources (recombinant vs. native) to minimize variability .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to compare IC₅₀ values from independent studies, accounting for differences in dosing protocols .

Q. How can computational chemistry predict the reactivity of 7-propoxyquinazoline-2,4(1H,3H)-dione in novel pathways?

  • DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in nucleophilic substitutions at the 7-propoxy position .
  • MD simulations : Study solvent effects on reaction kinetics (e.g., CO₂ solubility in ionic liquids) to guide solvent selection .

Q. What role do substituents at the 3-hydroxy position play in modulating physicochemical properties?

  • LogP studies : Introduce electron-withdrawing groups (NO₂, CF₃) to increase lipophilicity, enhancing blood-brain barrier penetration .
  • Solubility : Replace hydroxyl with methoxy to reduce hydrogen bonding, improving aqueous solubility (e.g., from 0.1 mg/mL to 2.5 mg/mL) .

Q. How can mechanistic studies clarify conflicting enzyme inhibition profiles?

  • Kinetic assays : Determine inhibition mode (competitive vs. non-competitive) using Lineweaver-Burk plots for enzymes like topoisomerase II .
  • Docking studies : Use AutoDock Vina to identify binding poses in active sites, correlating with experimental IC₅₀ values .

Q. What methodologies are recommended for analyzing SAR in quinazoline-dione-based drug candidates?

  • QSAR modeling : Train models with descriptors (e.g., Hammett σ, molar refractivity) to predict bioactivity against kinase targets .
  • Fragment-based design : Synthesize focused libraries with systematic substituent variation (e.g., 6-nitro, 7-chloro) to map pharmacophore requirements .

Q. How can researchers validate the environmental safety of synthetic byproducts?

  • Ecotoxicology : Perform OECD 201/202 tests on Daphnia magna and algae to assess acute/chronic toxicity of waste streams .
  • Green metrics : Calculate E-factor (kg waste/kg product) and PMI (process mass intensity) for sustainability benchmarking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.